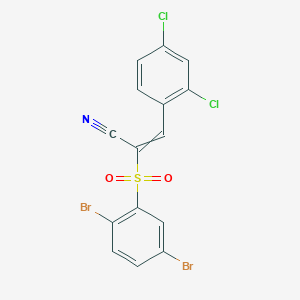
2-(8-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The methyl group can be introduced at the 8th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Group:
- The acetamide group can be introduced by reacting the quinazolinone derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling with Phenylamine:
- The final step involves coupling the intermediate with phenylamine (aniline) under appropriate conditions to yield 2-(8-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide typically involves the following steps:
-
Formation of the Quinazolinone Core:
- The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
- For example, 2-aminobenzamide can be reacted with acetic anhydride to form the quinazolinone core.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
-
Reduction:
- Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation can yield carboxylic acids.
- Reduction can yield dihydroquinazolinones.
- Substitution can yield various N-substituted acetamide derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
- It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(8-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways.
Comparison with Similar Compounds
- 2-(4-oxoquinazolin-3-yl)-N-phenylacetamide
- 2-(8-methyl-4-oxoquinazolin-3-yl)-N-methylacetamide
- 2-(8-methyl-4-oxoquinazolin-3-yl)-N-phenylpropionamide
Comparison:
- 2-(4-oxoquinazolin-3-yl)-N-phenylacetamide: Lacks the methyl group at the 8th position, which may affect its biological activity and binding affinity.
- 2-(8-methyl-4-oxoquinazolin-3-yl)-N-methylacetamide: Has a methyl group instead of a phenyl group in the acetamide moiety, potentially altering its solubility and reactivity.
- 2-(8-methyl-4-oxoquinazolin-3-yl)-N-phenylpropionamide: Contains a propionamide group instead of an acetamide group, which may influence its pharmacokinetic properties.
The unique structural features of 2-(8-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide, such as the presence of both the methyl and phenyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(8-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-5-9-14-16(12)18-11-20(17(14)22)10-15(21)19-13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICDFNPZMHFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6621396.png)

![(3-Methyl-1,2-oxazol-5-yl)methyl 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoate](/img/structure/B6621407.png)
![[2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl] 2-(2-cyanophenoxy)acetate](/img/structure/B6621413.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylpentan-2-yl)acetamide](/img/structure/B6621419.png)
![5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B6621420.png)
![N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B6621422.png)

![N-[3-[4-(2-methoxyphenoxy)anilino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B6621437.png)
![Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate](/img/structure/B6621465.png)
![[2-(Cycloheptylamino)-2-oxoethyl] 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6621468.png)
![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B6621475.png)
